![molecular formula C6H8N6 B1669785 Dametralast CAS No. 71680-63-2](/img/structure/B1669785.png)
Dametralast
Overview
Description
Dametralast is a chemical compound with the formula C6H8N6 . It is an antihistamine agent . The bronchodilator action of Dametralast was demonstrated on the isolated trachea of guinea pigs . It prevents bronchospasm in anesthetized guinea pigs, protects mice from anaphylactic shock induced by injection of bovine albumin, and has a protective effect in passive cutaneous anaphylaxis test in rats .
Molecular Structure Analysis
The Dametralast molecule contains a total of 21 bonds. There are 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 primary amines (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
Dametralast has a molecular weight of 164.16792 g/mol . Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Scientific Research and Data Management
- Data Mining & Exploration in Science : The DAME (DAta Mining & Exploration) project is a web-based, distributed data mining infrastructure specialized in Massive Data Sets exploration with machine learning methods. This infrastructure could be relevant for analyzing large datasets in research involving Dametralast (Brescia et al., 2010).
Advances in Biological and Genetic Research
- Engineering Plastid Genomes : The technology of engineering plastid genomes has applications in basic and applied research, and could be relevant for research involving Dametralast in a biotechnological context (Bock, 2015).
Methodological Enhancements in Scientific Research
- Species Tree Inference and Substitution Rates : The study on StarBEAST2, a tool for species tree inference, highlights advancements in computational methods which might be relevant for evolutionary studies or genetic research related to Dametralast (Ogilvie et al., 2016).
Scientific Research Infrastructure and Challenges
- Challenges in Scientific Research : A study discussing the barriers and challenges in scientific research, specifically in an engineering context, could provide insights into the general challenges that might be faced in Dametralast research (Starovoytova, 2017).
Implications for Future Research
- Technological Paradigms in Research : The study by Vanloqueren and Baret (2009) discusses how agricultural research systems shape technological regimes and might offer insights into how research paradigms could affect studies involving Dametralast Vanloqueren & Baret, 2009).
properties
IUPAC Name |
7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-3-2-4-9-5(7)10-6(8)12(4)11-3/h2H,1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMRMPWJHYFXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868026 | |
Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dametralast | |
CAS RN |
71680-63-2 | |
Record name | Dametralast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071680632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAMETRALAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16992A3UUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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